N-[4-(diethylamino)-2-methylphenyl]-2-{4-ethyl-13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
CAS No.: 1040683-77-9
Cat. No.: VC8438113
Molecular Formula: C25H27FN4O2S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040683-77-9 |
|---|---|
| Molecular Formula | C25H27FN4O2S |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | N-[4-(diethylamino)-2-methylphenyl]-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C25H27FN4O2S/c1-5-20-28-23-22-17(26)9-8-10-19(22)33-24(23)25(32)30(20)14-21(31)27-18-12-11-16(13-15(18)4)29(6-2)7-3/h8-13H,5-7,14H2,1-4H3,(H,27,31) |
| Standard InChI Key | GOXSGFXPOPDMBF-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F |
| Canonical SMILES | CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)N(CC)CC)C)SC4=CC=CC(=C42)F |
Introduction
Key Features:
| Functional Group | Role/Significance |
|---|---|
| Diethylamino group | Enhances lipophilicity and may interact with biological receptors. |
| Fluorine atom | Increases metabolic stability and potency in drug design. |
| Tricyclic system | Provides rigidity, influencing molecular interactions. |
| Acetamide group | Facilitates hydrogen bonding, crucial for solubility and receptor binding. |
Medicinal Chemistry
Given the structural features:
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The compound may act as a ligand for enzymes or receptors due to its aromatic and amide functionalities.
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The fluorine atom can enhance binding affinity and metabolic resistance, suggesting utility in drug development.
Material Science
Fluorinated and tricyclic compounds are often explored for:
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Optical or electronic properties.
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Stability under extreme conditions.
Synthesis Pathway
While specific synthesis pathways for this compound are unavailable, general methods for similar compounds include:
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Aromatic Substitution: Introduction of diethylamino and methyl groups onto an aromatic ring.
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Cyclization: Formation of the tricyclic structure via intramolecular reactions.
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Fluorination: Incorporation of fluorine using electrophilic fluorinating agents.
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Amidation: Coupling of an amine with an acyl chloride or ester to form the acetamide group.
Analytical Techniques
For characterization, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify functional groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For precise determination of the three-dimensional structure.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Research Findings
While no direct studies on this compound were located in the provided results, structurally related compounds have been studied for:
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Anti-inflammatory properties (e.g., docking studies with enzymes like 5-lipoxygenase) .
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Crystal packing interactions influencing solid-state properties .
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Hydrogen bonding patterns critical for biological activity .
Example Data from Related Compounds:
| Property | Value/Observation |
|---|---|
| Melting Point | Varies based on substituents |
| Solubility | Soluble in polar organic solvents |
| Biological Activity | Potential enzyme inhibition or receptor binding |
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